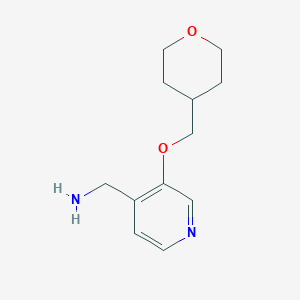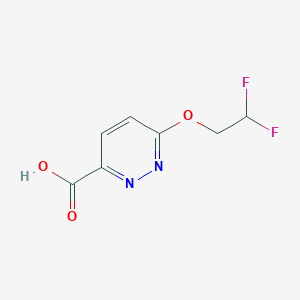
1-((3-(トリフルオロメチル)-1H-ピラゾール-4-イル)メチル)ピペラジン
説明
1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine is a useful research compound. Its molecular formula is C9H13F3N4 and its molecular weight is 234.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学:c-Met阻害
この化合物は、特にc-Met受容体に対する阻害効果のために、医薬品化学の分野で使用されてきました 。c-Met受容体は、癌の進行と転移における役割で知られており、癌研究および潜在的な治療開発にとって阻害剤が重要になります。
不安解消効果と反攻撃効果
研究によると、この化合物の誘導体は、不安解消効果と反攻撃効果を示します 。これらの特性は、不安障害のための新しい薬剤の開発および攻撃性の制御にとって重要です。
GABA A受容体の調節
この化合物は、GABA A受容体の調節に活性があることが示されています 。これは、神経疾患の研究において特に重要であり、てんかんなどの疾患に対する新しい治療法の開発につながる可能性があります。
蛍光プローブ
構造的特徴により、この化合物は蛍光プローブを作成するために使用できます 。これらのプローブは、生化学および細胞生物学において、リアルタイムで生物学的プロセスを可視化および追跡するための不可欠なツールです。
高分子化学
この化合物は、ポリマーの構造ユニットとして役立ちます 。ポリマーへの組み込みは、物理的特性に影響を与え、特定の所望の特性を持つ材料の作成につながる可能性があります。
セロトニン放出剤
アナログと同様に、この化合物はセロトニン放出剤として機能します 。この用途は、気分調節のメカニズムを理解するために不可欠であり、気分障害の治療に貢献する可能性があります。
物理化学的特性への影響
この化合物を他の分子に組み込むと、その物理化学的特性に大きく影響を与える可能性があります 。これは、薬剤設計において重要であり、溶解性、安定性、および全体的な薬物動態プロファイルを影響を与えます。
合成化学
ピペラジン部分は、その取り扱いの容易さと、最終分子に構造的および立体配座的特性を付与する能力のために、合成化学で頻繁に使用されます 。これは、広範囲の化合物の合成における貴重なビルディングブロックとなります。
作用機序
Target of Action
The primary target of 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine, also known as Trifluoromethylphenylpiperazine, is the serotonin receptor . This compound has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . Serotonin receptors are crucial in regulating mood, anxiety, and happiness.
Mode of Action
1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine functions as a full agonist at all serotonin receptor sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . This means that it binds to these receptors and activates them, leading to an increase in the effects of serotonin. It also binds to the serotonin transporter (SERT) and evokes the release of serotonin .
Pharmacokinetics
The pharmacokinetics of 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine involve its metabolism in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 These enzymes help to break down the compound and facilitate its elimination from the body
Result of Action
The activation of serotonin receptors by 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine can lead to various molecular and cellular effects. These include changes in mood and anxiety levels, as well as potential effects on thermoregulation and the cardiovascular system . .
生化学分析
Biochemical Properties
1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to interact with serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These interactions are primarily agonistic, meaning that 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine mimics the action of serotonin by stimulating these receptors.
Cellular Effects
The effects of 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to evoke the release of serotonin, thereby affecting neurotransmission and mood regulation . Additionally, it alters thermoregulation and has weak effects on the cardiovascular system .
特性
IUPAC Name |
1-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4/c10-9(11,12)8-7(5-14-15-8)6-16-3-1-13-2-4-16/h5,13H,1-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYGBJWNWSESQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(NN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)






![6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol](/img/structure/B1471735.png)

